4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a methoxyphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde, followed by further reactions to introduce the trifluoromethyl group and the aniline moiety . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce aniline derivatives. Substitution reactions can lead to the formation of various substituted aniline compounds.
Scientific Research Applications
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both the methoxyphenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-9-2-4-10(5-3-9)20-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXRWXUXCOXMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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